Cas no 219754-02-6 ((1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-6,6-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- BOCEPREVIR INTERMEDIATE
- 3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 6,6-dimethyl-, 3-(1,1-dimethylethyl) ester, (1R,2S,5S)-
- AB70653
- AZA016
- RL02675
- SureCN4308133
- (1R,2S,5S)-rel-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-3-[(t-Butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-rel-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
- CS-0060909
- J-511741
- SCHEMBL4308133
- rel-(1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- EN300-19817036
- (1R,2S,5S)-3-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- rel-(1R,2S,5S)-3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- MFCD31735161
- rel-(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- AS-79171
- D73190
- 848777-73-1
- MFCD15147269
- 219754-02-6
- D97115
- DTXSID20445797
- A925221
-
- MDL: MFCD15147269
- Inchi: 1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-7-8(13(7,4)5)9(14)10(15)16/h7-9H,6H2,1-5H3,(H,15,16)/t7-,8-,9-/m0/s1
- InChI Key: MFBZMDIQWYXOSP-CIUDSAMLSA-N
- SMILES: OC([C@@H]1[C@@H]2[C@H](CN1C(=O)OC(C)(C)C)C2(C)C)=O
Computed Properties
- Exact Mass: 171.05317
- Monoisotopic Mass: 255.14705815 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.8
- Molecular Weight: 255.31
Experimental Properties
- PSA: 77.84
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Security Information
- Storage Condition:Sealed in dry,2-8°C
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Pricemore >>
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| ChemScence | CS-0060909-1g |
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| Chemenu | CM202037-5g |
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219754-02-6 | 95% | 5g |
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| eNovation Chemicals LLC | Y1007594-250MG |
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219754-02-6 | 97% | 5g |
$1130 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007594-10G |
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
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(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
219754-02-6 | 97% | 25g |
$4345 | 2024-07-21 |
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Suppliers
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Compound CAS No. 219754-02-6: (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
The compound CAS No. 219754-02-6, also known as (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of bicyclic amino acids and is characterized by its unique stereochemistry and functional groups.
The structure of this compound features a bicyclo[3.1.0]hexane framework, which is a rigid and compact bicyclic system that provides stability to the molecule. The tert-butoxy carbonyl (Boc) group attached at position 3 serves as a protecting group for the amine functionality, making it amenable to various synthetic transformations. Additionally, the presence of two methyl groups at position 6 introduces steric bulk, which can influence the molecule's conformational flexibility and interactions with biological targets.
Recent studies have highlighted the importance of such bicyclic amino acids in mimicking natural peptide motifs while offering improved pharmacokinetic properties compared to linear peptides. The (1R,2S,5S) stereochemistry ensures that this compound has a well-defined three-dimensional structure, which is critical for its interactions with biological macromolecules such as proteins and enzymes.
In terms of synthesis, this compound can be prepared through a combination of classical organic synthesis techniques and modern stereoselective methods. For instance, the Sharpless asymmetric synthesis or other enantioselective catalytic methods can be employed to construct the chiral centers in high enantiomeric excess. The use of the Boc protecting group allows for precise control over the amine functionality during intermediate steps of the synthesis.
Research into compounds like CAS No. 219754-02-6 has been driven by their potential applications in drug discovery programs targeting various therapeutic areas such as neurodegenerative diseases, cancer, and infectious diseases. The rigid bicyclic framework makes this compound an ideal candidate for designing inhibitors of protein-protein interactions (PPIs), which are often challenging targets for traditional small-molecule drugs.
Recent advancements in computational chemistry have enabled researchers to model the binding interactions of this compound with its target proteins at an atomic level. These studies have provided insights into the role of specific functional groups and stereochemistry in determining binding affinity and selectivity.
Moreover, the tert-butoxy carbonyl group has been shown to enhance solubility and stability in physiological conditions without compromising bioavailability. This makes it an attractive feature for drug candidates that require sustained release or prolonged action within the body.
In conclusion, CAS No. 219754-02-6 represents a promising lead compound in medicinal chemistry due to its unique structural features and potential applications in drug development. Ongoing research continues to explore its therapeutic potential across various disease models, with recent studies focusing on its role in modulating key cellular pathways involved in disease progression.
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